N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide
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Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals . It also contains a sulfonyl group, a nitro group, and a methoxyphenyl group .
Molecular Structure Analysis
The compound’s structure includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to one of the nitrogen atoms of the piperazine ring, and a nitrobenzamide group attached to the ethyl group .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the nitro group might make the compound more reactive .Scientific Research Applications
Radiolabeled Antagonists for Neurotransmission Studies
[N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide] and similar compounds have been synthesized and evaluated for their potential in studying neurotransmission using imaging techniques like positron emission tomography (PET). For instance, derivatives such as [18F]p-MPPF have been utilized as radiolabeled antagonists to study the serotonin 5-HT1A receptors, aiding in the understanding of serotonergic neurotransmission in various animal models and humans (Plenevaux et al., 2000).
Pharmacological Properties for Gastrointestinal Motility
Compounds structurally related to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide have been synthesized to evaluate their effects on gastrointestinal motility. These benzamide derivatives have been shown to accelerate gastric emptying and increase the frequency of defecation, indicating potential as novel prokinetic agents with a focus on both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Dopamine Receptor Ligand Studies
Research has been conducted on derivatives of this compound to explore their binding profiles to dopamine receptors, specifically looking at their affinity and selectivity towards dopamine D(4) receptors. These studies are crucial for developing new therapeutic agents targeting neurological and psychiatric disorders by modulating dopamine receptor activity (Perrone et al., 2000).
Antioxidant Properties
Investigations into the antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives, containing a substituted phenyl piperazin-1-yl moiety, have shown promising results. These compounds have been screened for their ability to scavenge free radicals and reduce oxidative stress, highlighting their potential therapeutic applications in conditions caused by oxidative damage (Malík et al., 2017).
Imaging Agent Development for PET
The synthesis and characterization of compounds like N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[18F]fluorobenzamide have been reported for their potential as brain imaging agents in PET studies. These compounds exhibit high brain uptake and specificity, making them promising candidates for in vivo quantification of receptor sites in neuropsychiatric disorders (Mou et al., 2009).
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-30-19-5-3-2-4-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-8-17(9-7-16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMHKHHHDXWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide |
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